REACTION_SMILES
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[Cl:11][c:12]1[cH:13][cH:14][n:15][c:16]2[cH:17][c:18]([Cl:22])[cH:19][cH:20][c:21]12.[F:1][c:2]1[c:3]([CH:8]([CH3:9])[OH:10])[cH:4][cH:5][cH:6][cH:7]1.[H-:23].[Na+:24].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[OH2:25]>>[F:1][c:2]1[c:3]([CH:8]([CH3:9])[O:10][c:12]2[cH:13][cH:14][n:15][c:16]3[cH:17][c:18]([Cl:22])[cH:19][cH:20][c:21]23)[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2c(Cl)ccnc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)c1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(Oc1ccnc2cc(Cl)ccc12)c1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |